molecular formula C8H5NO2S2 B11951643 5-(2-Furanylmethylene)-2-thioxo-4-thiazolidinone CAS No. 4703-96-2

5-(2-Furanylmethylene)-2-thioxo-4-thiazolidinone

Cat. No.: B11951643
CAS No.: 4703-96-2
M. Wt: 211.3 g/mol
InChI Key: ISSUVJNRFWFRIV-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one (PS-1) is a thiazolidinone derivative characterized by a furan-2-ylmethylene substituent at the 5-position of the thiazolidin-4-one core. This compound has garnered attention for its selective inhibition of plant plasma membrane H⁺-ATPase (PM H⁺-ATPase), a critical enzyme in plant physiology . Its molecular formula is C₈H₅NO₂S₂, with a molecular weight of 235.26 g/mol. The furan ring contributes to its planar structure, enhancing π-π interactions in biological systems.

Properties

CAS No.

4703-96-2

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)

InChI Key

ISSUVJNRFWFRIV-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the active methylene group in the rhodanine core (2-thioxothiazolidin-4-one), followed by nucleophilic attack on the aldehyde carbonyl group of furfural. The intermediate undergoes dehydration to form the conjugated exocyclic double bond. A typical procedure involves refluxing equimolar amounts of 3-substituted rhodanine (e.g., 3-phenethyl-2-thioxothiazolidin-4-one) and furfural in ethanol with 2,2,6,6-tetramethylpiperidine as a base catalyst at 78°C for 1.5–12.5 hours. Yields for this method range from 38% to 76%, depending on the substituents and reaction time.

Optimization Strategies

  • Catalyst Selection : The use of organic bases like piperidine or morpholine instead of 2,2,6,6-tetramethylpiperidine reduces reaction efficiency, as evidenced by lower yields (25–40%).

  • Solvent Effects : Polar aprotic solvents such as DMF or DMSO accelerate the reaction but may lead to side products, whereas ethanol balances reactivity and selectivity.

  • Temperature Control : Elevated temperatures (70–80°C) enhance reaction rates but require careful monitoring to prevent decomposition of the furan aldehyde.

One-Pot Multicomponent Synthesis

Recent advances have simplified the synthesis through one-pot strategies that combine amine, aldehyde, and mercaptoacetic acid precursors.

Solvent-Free Approach

A solvent-free method employs Bi(SCH2_2COOH)3_3 as a catalyst, reacting aromatic amines, furfural, and mercaptoacetic acid at 70°C. This route achieves yields up to 83% within 4–6 hours, avoiding purification challenges associated with solvent-based systems. The mechanism involves sequential formation of a Schiff base intermediate, followed by cyclization and thiocarbonyl incorporation.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction time to 30–45 minutes by enhancing mass transfer and catalyst activation. For example, combining furfural, aniline, and thioglycolic acid under ultrasound with DSDABCOC (a quaternary ammonium salt) yields 85–92% of the target compound. This method is particularly advantageous for scalability and energy efficiency.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Knoevenagel CondensationEthanol, 78°C, 2,2,6,6-TMP38–76%High selectivity, mild conditionsLong reaction times (up to 12.5 h)
One-Pot (Solvent-Free)Bi(SCH2_2COOH)3_3, 70°C83%Eco-friendly, minimal purificationRequires excess catalyst
Ultrasound-AssistedDSDABCOC, 40 kHz, rt85–92%Rapid, energy-efficientSpecialized equipment needed
Suzuki-Knoevenagel HybridPd(PPh3_3)4_4, THF, reflux59–89%Enables structural diversityMulti-step, costly reagents

Structural Characterization and Validation

Critical analytical data for 5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one include:

  • 1^1H NMR (DMSO-d6d_6): δ 7.85 (s, 1H, CH=), 7.65–7.10 (m, 3H, furan-H), 4.30 (s, 2H, SCH2_2).

  • IR (KBr): 1715 cm1^{-1} (C=O), 1610 cm1^{-1} (C=C), 1250 cm1^{-1} (C=S).

  • Melting Point : 210–212°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
The compound has been identified as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancer types. Studies indicate that it targets specific phases of the cell cycle, particularly the G2/M phase, thereby disrupting cancer cell division. For instance, research has shown that derivatives of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibit strong antiproliferative effects against human cervical carcinoma cells (HeLa) and other tumor cell lines, with IC50 values indicating potent activity at low concentrations .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves interactions with microtubules and potential inhibition of apoptosis signal-regulating kinase 1 (ASK1), a key player in cancer cell survival and proliferation. By forming covalent bonds with thiol groups in proteins, it may inhibit critical enzymes involved in cancer progression .

Antimicrobial Activity

Broad-Spectrum Antibacterial Effects
5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one has demonstrated notable antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains, highlighting its potential as an effective antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one is crucial for optimizing its pharmacological properties. The presence of the furan and thiazolidine rings contributes significantly to its biological activities. Variations in substituents on these rings can lead to enhanced efficacy or altered mechanisms of action, making SAR studies essential for drug development .

Table 1: Summary of Biological Activities

Compound Biological Activity IC50/Other Parameters
5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-oneAnticancer (HeLa cells)IC50: Low µM range
5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-oneAntibacterial (MRSA)MIC: 2 µg/mL
DerivativesASK1 inhibitionVaries by derivative

Case Study Insights

  • Anticancer Research : A study published in PLOS ONE highlighted that derivatives of this compound effectively inhibit cancer cell proliferation by targeting microtubules, suggesting a novel mechanism for anticancer drug design .
  • Antimicrobial Evaluation : Research conducted on various derivatives showed promising results against Gram-positive bacteria, indicating that modifications to the core structure could enhance antibacterial efficacy against resistant strains .
  • Enzyme Inhibition Studies : The compound's interaction with enzymes involved in apoptosis pathways has been documented, providing insights into its potential therapeutic uses beyond cancer treatment .

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are structurally diverse, with variations in the substituents at the 5-position (e.g., benzylidene, indole, or cyclohexylidene groups) and modifications at other positions (e.g., N3 or C3). Below is a systematic comparison of PS-1 with structurally related compounds:

Physicochemical Properties

Property PS-1 5-(4-Methoxybenzylidene) 5-(Indol-3-ylmethylene)
Melting Point (°C) 187–189* 215–217 190–192
Molecular Weight (g/mol) 235.26 332.35 313.37
Solubility Moderate in DMSO Low in water, high in DMSO Low in polar solvents

Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Indole and pyrazole derivatives (e.g., 5-((3-phenyl-1H-pyrazol-4-yl)methylene) analogs) exhibit broad-spectrum activity against MRSA and E. coli .
  • Antifungal Activity : Phenylacetic acid substituents enhance activity, while dicarboxylic acids are detrimental .
  • Anticancer Activity : Fluorobenzylidene derivatives inhibit CDK2 (cyclin-dependent kinase 2), a key enzyme in cancer cell proliferation .

Notable Derivatives

  • MHY695 : A 3-ethoxy-4-hydroxybenzylidene derivative with pro-apoptotic effects in colon cancer cells .
  • 5-HMT : A 3-hydroxy-4-methoxybenzylidene analog acting as a tyrosinase inhibitor (IC₅₀: 2.1 μM), useful in hyperpigmentation treatment .

Biological Activity

5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, anticancer, and antiviral agent. The following sections detail the synthesis, biological evaluation, and specific activities of this compound based on recent studies.

Synthesis

The synthesis of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of furan derivatives with thiazolidinone precursors. Various modifications and substitutions can yield derivatives with enhanced biological properties. For instance, the introduction of different aryl groups at specific positions has been shown to influence the compound's activity significantly .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. Key findings include:

  • Antibacterial Activity :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/mL .
    • Compounds derived from 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibited better antibacterial potency than ampicillin against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity :
    • The compound has shown antifungal activity with MIC values against various fungi, including Candida species and Aspergillus species. The best activity was noted with MIC values in the range of 1.88–3.52 µmol/mL for certain derivatives .

Anticancer Activity

Research indicates that 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibits significant anticancer properties:

  • Cytotoxicity :
    • Studies have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines, with IC50 values indicating effective concentration levels for inhibiting cancer cell growth .
    • The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C-terminal significantly impact anticancer efficacy. For example, compounds with electron-donating groups showed enhanced activity .

Antiviral Activity

The compound has also been evaluated for its antiviral potential:

  • Dengue Virus Protease Inhibition :
    • It has been reported to inhibit the NS2B-NS3 protease of the Dengue virus, showcasing its potential as an antiviral agent .

Case Studies

  • Antibacterial Efficacy : A study evaluated several derivatives of thiazolidinones against resistant bacterial strains and found that certain modifications led to improved potency compared to standard antibiotics like ampicillin .
  • Anticancer Mechanism : In vitro studies on human leukemia cells indicated that the compound induces apoptosis in a dose-dependent manner, correlating with structural modifications that enhance its interaction with cellular targets .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus16–32 mg/mL
AntifungalCandida albicans1.88–3.52 µmol/mL
AnticancerHuman leukemia cellsIC50 = varies (up to µM)
AntiviralDengue virus proteaseInhibition observed

Q & A

Basic: What are the standard synthetic routes for 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation between furan-2-carbaldehyde and 2-thioxothiazolidin-4-one under basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and thioxothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate as a catalyst for 7 hours, yielding 53% of the product . Alternative methods use ethanol or methanol as solvents with bases like NaOH or KOH, though yields may vary depending on substituent reactivity and reaction optimization .

Basic: What spectroscopic techniques are used to confirm the structure of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one?

Structural confirmation relies on:

  • IR spectroscopy : Detection of C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and C-N-CS stretching vibrations .
  • NMR spectroscopy : 1^1H-NMR reveals the furan proton signals (δ 6.5–7.5 ppm) and the exocyclic methylene proton (δ ~7.8 ppm, Z-configuration). 13^{13}C-NMR confirms the thiocarbonyl (C=S, δ ~195 ppm) and carbonyl (C=O, δ ~170 ppm) groups .
  • X-ray crystallography : Resolves the Z-configuration of the benzylidene moiety and intermolecular interactions .

Advanced: How can researchers optimize the synthesis yield of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one?

Yield optimization requires:

  • Catalyst screening : Compare bases like NaOAc (53% yield ) vs. EDDA (61% yield in analogous compounds ).
  • Solvent selection : Polar protic solvents (acetic acid, ethanol) enhance condensation efficiency .
  • Reaction monitoring : Use TLC (20% ethyl acetate/hexane) to track progress and minimize side products .
  • Purification : Recrystallization in ethanol improves purity .

Advanced: How do structural modifications influence the antimicrobial activity of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the arylidene ring enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Heterocyclic variations : Replacing furan with pyridine or carbazole alters bioavailability and target specificity .
  • Bioisosteric replacements : Coumarin or triazole moieties improve anti-biofilm efficacy by disrupting bacterial quorum sensing .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies arise from:

  • Assay variability : Differences in bacterial strains (e.g., Pseudomonas aeruginosa vs. Escherichia coli) and biofilm models .
  • Compound stability : Hydrolysis of the exocyclic double bond under physiological conditions may reduce potency .
  • Synergistic effects : Co-administration with antibiotics (e.g., fluoroquinolones) enhances activity, requiring standardized combinatorial testing protocols .

Advanced: What computational methods are used to predict the drug-like properties and interactions of this compound?

  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) and charge transfer mechanisms with DNA bases .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .
  • In silico ADME prediction : Tools like SwissADME assess Lipinski’s rule compliance, highlighting moderate bioavailability and blood-brain barrier permeability .

Advanced: How can researchers design analogs to improve the pharmacokinetic profile of this compound?

  • Scaffold hopping : Introduce bioisosteres (e.g., rhodanine-to-oxazolidinone) to reduce metabolic instability .
  • Prodrug strategies : Mask the thioxo group with ester or amide prodrugs to enhance solubility .
  • Hybrid molecules : Conjugation with carbazole or triazole fragments improves target engagement in cancer cell lines .

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